Cas no 852851-75-3 (2-{3-2-(Difluoromethoxy)phenyl-1,2,4-oxadiazol-5-yl}acetonitrile)

2-{3-[2-(Difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile is a specialized heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a difluoromethoxyphenyl group and an acetonitrile moiety. This structure imparts unique reactivity and potential utility in medicinal chemistry and agrochemical research, particularly as a versatile intermediate for further functionalization. The presence of the difluoromethoxy group enhances metabolic stability and lipophilicity, while the oxadiazole ring contributes to strong binding affinity in target interactions. The acetonitrile side chain offers a handle for additional synthetic modifications, making it valuable for the development of novel bioactive molecules. Its well-defined chemical properties ensure consistent performance in synthetic applications.
2-{3-2-(Difluoromethoxy)phenyl-1,2,4-oxadiazol-5-yl}acetonitrile structure
852851-75-3 structure
Product Name:2-{3-2-(Difluoromethoxy)phenyl-1,2,4-oxadiazol-5-yl}acetonitrile
CAS No:852851-75-3
MF:C11H7F2N3O2
MW:251.188988924026
CID:3108185
PubChem ID:4962224
Update Time:2025-06-30

2-{3-2-(Difluoromethoxy)phenyl-1,2,4-oxadiazol-5-yl}acetonitrile Chemical and Physical Properties

Names and Identifiers

    • {3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile
    • (3-[2-(DIFLUOROMETHOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL)ACETONITRILE
    • 2-{3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile
    • C11H7F2N3O2
    • 2-[3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]acetonitrile
    • G26655
    • SR-01000068477
    • SR-01000068477-1
    • 852851-75-3
    • CS-0233121
    • Z89271878
    • EN300-13095
    • AKOS000117814
    • 2-{3-2-(Difluoromethoxy)phenyl-1,2,4-oxadiazol-5-yl}acetonitrile
    • Inchi: 1S/C11H7F2N3O2/c12-11(13)17-8-4-2-1-3-7(8)10-15-9(5-6-14)18-16-10/h1-4,11H,5H2
    • InChI Key: NAQDDFOSGDYAER-UHFFFAOYSA-N
    • SMILES: FC(OC1C=CC=CC=1C1=NOC(CC#N)=N1)F

Computed Properties

  • Exact Mass: 251.05063280Da
  • Monoisotopic Mass: 251.05063280Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 321
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 71.9Ų

2-{3-2-(Difluoromethoxy)phenyl-1,2,4-oxadiazol-5-yl}acetonitrile Pricemore >>

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2-{3-2-(Difluoromethoxy)phenyl-1,2,4-oxadiazol-5-yl}acetonitrile Related Literature

Additional information on 2-{3-2-(Difluoromethoxy)phenyl-1,2,4-oxadiazol-5-yl}acetonitrile

Introduction to 2-{3-2-(Difluoromethoxy)phenyl-1,2,4-oxadiazol-5-yl}acetonitrile (CAS No. 852851-75-3)

2-{3-2-(Difluoromethoxy)phenyl-1,2,4-oxadiazol-5-yl}acetonitrile is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by its CAS number 852851-75-3, belongs to a class of molecules that incorporate an acetonitrile moiety linked to a 1,2,4-oxadiazole ring, which is further substituted with a phenyl group bearing a difluoromethoxy group. The presence of these specific functional groups makes it a promising candidate for further investigation in drug discovery and development.

The structural framework of 2-{3-2-(Difluoromethoxy)phenyl-1,2,4-oxadiazol-5-yl}acetonitrile is designed to interact with biological targets in a highly specific manner. The 1,2,4-oxadiazole ring is a well-known pharmacophore that exhibits a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Its incorporation into the molecule enhances its potential therapeutic value by providing a stable scaffold that can be modified to optimize binding affinity and selectivity.

One of the most intriguing aspects of this compound is the presence of the difluoromethoxy group on the phenyl ring. This substituent is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds. The electron-withdrawing nature of the difluoromethoxy group can also modulate the electronic properties of the molecule, influencing its interactions with biological targets. This feature makes it particularly interesting for designing molecules with enhanced binding affinity and reduced off-target effects.

The acetonitrile moiety at the other end of the molecule provides another layer of complexity. Acetonitrile is a common solvent and intermediate in organic synthesis, and its presence in this compound suggests potential applications in further chemical modifications. The nitrile group can participate in various chemical reactions, such as nucleophilic addition and cycloadditions, making it a versatile building block for more complex molecular architectures.

Recent research in medicinal chemistry has highlighted the importance of heterocyclic compounds in drug development. Heterocycles like 1,2,4-oxadiazole are particularly valuable due to their ability to adopt multiple conformations and form hydrogen bonds with biological targets. This flexibility allows them to interact with proteins and enzymes in a highly specific manner, leading to potent and selective pharmacological effects.

The combination of these structural elements—1,2,4-oxadiazole ring, phenyl ring with difluoromethoxy substitution, and acetonitrile moiety—makes 2-{3-2-(Difluoromethoxy)phenyl-1,2,4-oxadiazol-5-yl}acetonitrile a promising candidate for further exploration in drug discovery. Its unique properties suggest potential applications in treating various diseases, including cancer, inflammation-related disorders, and neurological conditions.

In conclusion, 2-{3-2-(Difluoromethoxy)phenyl-1,2,4-oxadiazol-5-yl}acetonitrile (CAS No. 852851-75-3) is a structurally complex and biologically relevant compound that warrants further investigation. Its unique combination of functional groups and heterocyclic core make it an attractive candidate for developing novel therapeutic agents. As research in medicinal chemistry continues to evolve, compounds like this are likely to play an increasingly important role in addressing unmet medical needs.

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